methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
CAS No.:
Cat. No.: VC18100169
Molecular Formula: C8H12BrCl2N3O2
Molecular Weight: 333.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrCl2N3O2 |
|---|---|
| Molecular Weight | 333.01 g/mol |
| IUPAC Name | methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C8H10BrN3O2.2ClH/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6;;/h10H,2-4H2,1H3;2*1H |
| Standard InChI Key | CKTCNZYZPLCVNK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2CNCCN2C(=N1)Br.Cl.Cl |
Introduction
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a complex organic compound belonging to the class of imidazo[1,5-a]pyrazines. This heterocyclic compound features a fused ring system consisting of both imidazole and pyrazine rings, with a carboxylate functional group and a bromine atom attached to the imidazole ring. The compound's unique structure and reactivity make it a valuable candidate for research in medicinal chemistry.
Molecular Formula and Weight
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Molecular Formula: C9H11BrN2O2·2HCl
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Molecular Weight: The molecular weight for the compound without dihydrochloride is typically around 260.09 g/mol for the base structure (C8H10BrN3O2), but with dihydrochloride, it increases due to the additional hydrochloric acid .
Synthesis
The synthesis of methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves multi-step organic reactions. A common method includes the bromination of an appropriate precursor followed by esterification to introduce the methyl group. Reagents such as bromine or brominating agents are used under controlled conditions to achieve selective bromination. Subsequent steps often involve the use of acid chlorides or anhydrides to facilitate the carboxylation process.
Chemical Reactions
This compound can participate in various chemical reactions typical for heterocyclic compounds, including nucleophilic substitutions due to the presence of the bromine atom. It can react with nucleophiles such as amines or alcohols under basic conditions to form derivatives that may exhibit enhanced biological activity or altered properties.
Mechanism of Action
The mechanism of action for methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride in biological systems primarily involves interactions with specific biological targets such as enzymes or receptors. Studies suggest that compounds within this class may exhibit inhibitory effects on certain enzymes or may act as ligands for receptors involved in various signaling pathways.
Potential Applications
Given its unique structural features and reactivity, this compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways. Further research is needed to fully explore its pharmacological properties and potential therapeutic uses.
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